REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][CH3:3].C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:11][CH:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C)C=O>[CH2:1]([NH:4][CH:12]([CH3:11])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:2][CH3:3] |f:1.2.3|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
caesium carbonate
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Leave for 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Evaporate to dryness
|
Type
|
EXTRACTION
|
Details
|
Extract with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |